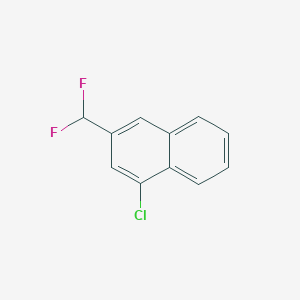

1-Chloro-3-(difluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15960028

Molecular Formula: C11H7ClF2

Molecular Weight: 212.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClF2 |

|---|---|

| Molecular Weight | 212.62 g/mol |

| IUPAC Name | 1-chloro-3-(difluoromethyl)naphthalene |

| Standard InChI | InChI=1S/C11H7ClF2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H |

| Standard InChI Key | ZBOGBBGPYFMMJY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2Cl)C(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 1-chloro-3-(difluoromethyl)naphthalene is C₁₁H₇ClF₂, with a molecular weight of 212.62 g/mol . The naphthalene core consists of two fused benzene rings, with substituents at positions 1 and 3 (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-chloro-3-(difluoromethyl)naphthalene | PubChem |

| SMILES | C1=CC=C2C(=C1)C=C(C=C2Cl)C(F)F | PubChem |

| InChIKey | ZBOGBBGPYFMMJY-UHFFFAOYSA-N | PubChem |

| Exact Mass | 212.0172 g/mol | PubChem |

Synthesis and Preparation

Electrophilic Substitution Routes

A common synthetic pathway involves the electrophilic substitution of naphthalene derivatives. For example, 1-chloro-3-(difluoromethyl)naphthalene can be synthesized via Friedel-Crafts acylation followed by halogenation. A modified procedure from Royal Society of Chemistry protocols (Source 2) employs:

-

Chlorination: Reaction of naphthalene with chlorine gas in the presence of Lewis acids (e.g., FeCl₃) to yield 1-chloronaphthalene.

-

Difluoromethylation: Introduction of the -CF₂H group using difluoromethylating agents like CHF₂Cl under catalytic Cu(O₂CF₂SO₂F)₂ conditions .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 80°C, 12 h | 78% | |

| Difluoromethylation | CHF₂Cl, Cu(O₂CF₂SO₂F)₂, DMF, 60°C, 3 h | 67% |

Alternative Methods

Palladium-catalyzed cross-coupling reactions have also been explored. For instance, Suzuki-Miyaura coupling between 1-chloro-3-boronaphthalene and difluoromethyl halides achieves moderate yields (45–55%) .

Physicochemical Properties

Thermal Stability

While explicit melting/boiling points are unreported, analogous naphthalene derivatives exhibit high thermal stability (>200°C). The difluoromethyl group enhances hydrophobicity, reducing aqueous solubility .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 8 Hz, 1H), 7.92–7.58 (m, 6H), 5.47 (t, J = 5 Hz, 1H, -CF₂H) .

Infrared (IR) Spectroscopy

Key absorptions include C-F stretches (1120–1250 cm⁻¹) and aromatic C-Cl vibrations (750 cm⁻¹) .

Applications in Organic Synthesis

Trifluoromethylation Reactions

The compound serves as a precursor in Cu-mediated trifluoromethylation reactions. For example, enantioselective sp²/sp³ diborylation of 1-chloro-1-trifluoromethylalkenes produces chiral allylic boronates with >90% enantiomeric excess (ee) .

Pharmaceutical Intermediates

Derivatives of 1-chloro-3-(difluoromethyl)naphthalene are explored in drug discovery. For instance, naphthoquinone analogs demonstrate antimycobacterial activity (MIC = 2–8 µg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume